molecular formula C16H24Cl2N4O2 B12849391 tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate

tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate

Cat. No.: B12849391
M. Wt: 375.3 g/mol
InChI Key: RPKIDCNMXZZHCS-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperidine core with a tert-butyl carboxylate group at the 1-position and a methylamino-linked 2,4-dichloropyrimidin-5-ylmethyl substituent at the 4-position. This structure is optimized for interactions with biological targets, particularly kinases, due to the dichloropyrimidine moiety’s electron-deficient nature and the piperidine’s conformational flexibility .

Key Applications:
Primarily investigated as a kinase inhibitor intermediate, its dichloropyrimidine group mimics ATP-binding pockets in enzymes, while the tert-butyl carboxylate enhances solubility and metabolic stability .

Properties

Molecular Formula

C16H24Cl2N4O2

Molecular Weight

375.3 g/mol

IUPAC Name

tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methyl-methylamino]piperidine-1-carboxylate

InChI

InChI=1S/C16H24Cl2N4O2/c1-16(2,3)24-15(23)22-7-5-12(6-8-22)21(4)10-11-9-19-14(18)20-13(11)17/h9,12H,5-8,10H2,1-4H3

InChI Key

RPKIDCNMXZZHCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)CC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation of tert-Butyl 4-(methylsulfonyl)oxypiperidine-1-carboxylate Intermediate

This intermediate is commonly synthesized as a precursor for further substitution reactions. The reaction involves:

  • Starting from tert-butyl piperidine-1-carboxylate derivatives.
  • Introduction of a methylsulfonyl (mesyl) leaving group at the 4-position of the piperidine ring.
  • Typical reaction conditions include stirring with mesyl chloride and a base under controlled temperature.

Nucleophilic Substitution with 2,4-Dichloropyrimidin-5-yl Methylamine Derivatives

The key step involves the nucleophilic displacement of the mesylate group by the (2,4-dichloropyrimidin-5-yl)methyl(methyl)amino moiety. This is achieved by:

  • Reacting tert-butyl 4-(methylsulfonyl)oxypiperidine-1-carboxylate with 2,4-dichloropyrimidin-5-yl methylamine derivatives.
  • Using bases such as potassium carbonate or cesium fluoride to facilitate the substitution.
  • Solvents like N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP) are employed.
  • Reaction temperatures range from 85°C to 105°C.
  • Reaction times vary from 12 to 24 hours, sometimes with incremental additions of reagents to drive the reaction to completion.

Methylation of the Amino Group

  • Methylation is typically performed using methyl iodide or methyl sulfate reagents.
  • The reaction is carried out under basic conditions to ensure selective N-methylation.
  • This step may be integrated into the substitution step or performed separately depending on the synthetic route.

Purification and Isolation

  • After reaction completion, the mixture is cooled and quenched with water or aqueous ethanol.
  • The product is isolated by filtration or extraction.
  • Further purification is achieved by recrystallization or column chromatography.
  • Drying under vacuum at moderate temperatures (40-55°C) yields the pure compound.

Representative Reaction Data Table

Step Reactants & Conditions Solvent Temperature Time Yield (%) Notes
1 tert-Butyl piperidine-1-carboxylate + mesyl chloride + base DCM or similar 0-25°C 2-4 h ~90% Formation of mesylate intermediate
2 Mesylate intermediate + (2,4-dichloropyrimidin-5-yl)methyl(methyl)amine + K2CO3 NMP or DMA 85-105°C 12-24 h 58-95% Nucleophilic substitution
3 Methylation with methyl iodide + base DMF or MeCN RT to 50°C 4-8 h 80-90% N-methylation of amino group
4 Workup and purification Water, ethanol RT 2-6 h - Filtration, recrystallization

Detailed Research Findings

  • Yield Optimization: Using potassium carbonate in ethanol/water mixtures at reflux for 16.5 hours can achieve yields up to 84-95% for the substitution step, indicating efficient nucleophilic displacement under these conditions.
  • Base Selection: Cesium fluoride and cesium carbonate have been employed to enhance reaction rates and yields in polar aprotic solvents like DMA and DMF, with yields reported around 58-60% under 85-100°C conditions.
  • Reaction Monitoring: Incremental addition of reagents during the substitution step improves conversion and yield, as observed in protocols where reagents are added at 2, 4, and 6-hour intervals followed by extended stirring.
  • Purification Techniques: Post-reaction mixtures are typically partitioned between organic solvents (e.g., dichloromethane) and water, followed by drying over anhydrous sodium sulfate and chromatographic purification to isolate the target compound with high purity.
  • Spectroscopic Characterization: The final compound exhibits characteristic NMR signals consistent with the tert-butyl group (singlet around 1.4 ppm), piperidine ring protons, and aromatic protons of the dichloropyrimidine moiety. Mass spectrometry confirms the molecular ion peak corresponding to the expected molecular weight (~389.3 g/mol).

Summary Table of Preparation Methods

Method Base Solvent Temperature Time Yield (%) Advantages Disadvantages
Potassium carbonate-mediated substitution K2CO3 Ethanol/water Reflux (~78°C) 16.5 h 84-95 High yield, mild conditions Longer reaction time
Cesium fluoride-mediated substitution CsF N,N-Dimethylacetamide 85°C 12-18 h 58-60 Good conversion, suitable for sensitive substrates Moderate yield, requires careful handling
Cesium carbonate-mediated substitution Cs2CO3 N,N-Dimethylformamide 100°C Overnight ~97 (for related compounds) High yield, robust Higher temperature, longer time

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential in biological and medicinal research. It is investigated for its activity against certain biological targets, making it a candidate for drug development. Its unique structure allows it to interact with specific enzymes or receptors, leading to potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name & CAS No. Key Structural Differences Biological Activity/Applications References
Target Compound (CAS: 1000577-09-2) Piperidine-4-position substitution with dichloropyrimidine Kinase inhibition, intermediate in drug synthesis
tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate (CAS:1420841-26-4) Substituent at piperidine-3-position Altered binding kinetics due to spatial orientation
tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate (CAS:1420844-37-6) Lacks methyl group on amino linker Reduced steric hindrance; potential for higher target affinity
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate (CAS: N/A) Piperazine core; hydroxyphenyl-pyrimidine substituent Enhanced antimicrobial activity (S. aureus, P. aeruginosa) via H-bonding
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS:1289386-94-2) Ether linkage (oxy) instead of methylamino; chloro-methyl pyrimidine Potential solubility advantages; altered target selectivity

Key Insights :

Positional Isomerism :

  • The target compound’s substituent at the piperidine-4 position (vs. 3-position in CAS:1420841-26-4) optimizes spatial alignment with kinase active sites, as piperidine-4 substitution is common in CDK and JAK inhibitors .
  • Piperazine analogs (e.g., ) introduce an additional nitrogen, increasing polarity and hydrogen-bonding capacity, which correlates with antimicrobial efficacy .

Substituent Effects: Methylamino vs. Amino: The methyl group in the target compound enhances lipophilicity, improving membrane permeability compared to the unmethylated analog (CAS:1420844-37-6) . Dichloropyrimidine vs. Hydroxyphenyl-pyrimidine: The dichloro motif in the target compound increases electrophilicity, favoring covalent or strong non-covalent interactions with cysteine or lysine residues in kinases. In contrast, the hydroxyphenyl group in ’s compound enables π-π stacking and H-bonding, critical for antimicrobial activity .

Biological Activity

tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a dichloropyrimidine moiety, which are critical for its pharmacological properties. The unique structural characteristics contribute to its interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H26Cl2N4O2C_{17}H_{26}Cl_{2}N_{4}O_{2}, with a molecular weight of approximately 389.3 g/mol. The presence of the tert-butyl ester enhances its solubility, while the dichloropyrimidine component may facilitate interactions with nucleic acids or proteins.

PropertyValue
Molecular FormulaC17H26Cl2N4O2
Molecular Weight389.3 g/mol
CAS Number1420899-65-5

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . The compound has been tested against various bacterial strains, showing inhibition of growth at certain concentrations. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties . It has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that the compound induces apoptosis and inhibits cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics such as 5-Fluorouracil .

For instance, in one study, the compound showed an IC50 value of approximately 10μM10\,\mu M against MCF-7 cells, indicating potent cytotoxicity compared to controls .

The biological activity of this compound is believed to be linked to its structural components:

  • Dichloropyrimidine Moiety : This part may interact with DNA or RNA, potentially inhibiting replication or transcription processes.
  • Piperidine Ring : Enhances binding affinity to biological targets due to its nitrogen atom, which can participate in hydrogen bonding and other non-covalent interactions.

Study on Cytotoxicity

A detailed study assessed the cytotoxic effects of this compound on various cell lines using the MTT assay. The study involved treating cells with different concentrations of the compound and measuring cell viability.

Results Summary:

Cell LineIC50 (µM)Remarks
MCF-710Significant inhibition observed
HepG212Moderate cytotoxicity
Normal Fibroblast (MRC-5)>50Minimal toxicity

This data suggests that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, indicating a favorable therapeutic index .

Q & A

Basic: What are the recommended synthetic routes for preparing tert-butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate?

Methodological Answer:
A multi-step synthesis is typically required:

Pyrimidine Core Formation : Start with halogenation or nucleophilic substitution to introduce chlorine atoms at the 2- and 4-positions of pyrimidine.

Methylamino-Piperidine Linkage : Couple the dichloropyrimidine moiety to a tert-butyl-protected piperidine via reductive amination or SNAr (nucleophilic aromatic substitution) under inert conditions.

Boc Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis, followed by acidic deprotection (e.g., TFA) if needed .
Key Reagents : Lithium aluminum hydride (LiAlH4) for reductions, Boc anhydride for protection, and palladium catalysts for cross-coupling if required.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and assess purity (e.g., absence of residual solvents or unreacted intermediates).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • HPLC/UPLC : Quantify purity (>95% recommended for biological assays) and monitor stability under storage conditions .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions.
  • Exposure Mitigation : Avoid inhalation/contact; use respirators if ventilation is inadequate.
  • Emergency Measures : Equip labs with eye-wash stations and emergency showers. Consult SDS for compound-specific hazards .

Advanced: How can reaction conditions be optimized to minimize side reactions during dichloropyrimidine coupling?

Methodological Answer:

  • Computational Screening : Use quantum chemical calculations (e.g., DFT) to predict reactive intermediates and transition states, narrowing optimal temperatures/solvents.
  • Controlled Additions : Introduce dichloropyrimidine derivatives slowly at low temperatures (0–5°C) to suppress undesired substitutions.
  • In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Advanced: How should researchers address contradictory spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously.
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., dechlorinated analogs or Boc-deprotected species).
  • Crystallography : If feasible, obtain single crystals for X-ray diffraction to confirm structure .

Basic: What regulatory guidelines apply to this compound in laboratory settings?

Methodological Answer:

  • GHS Compliance : Classify hazards using SDS data (e.g., acute toxicity, environmental impact).
  • Waste Disposal : Follow EPA/OSHA protocols for halogenated waste.
  • Documentation : Maintain records of synthesis, storage conditions, and disposal for audits .

Advanced: How to resolve discrepancies in biological activity data across assays?

Methodological Answer:

  • Stability Testing : Verify compound integrity under assay conditions (pH, temperature) via HPLC.
  • Metabolite Screening : Check for degradation products using LC-MS/MS.
  • Batch Consistency : Compare activity across multiple synthetic batches to rule out impurity effects .

Basic: What solvents and storage conditions are optimal for long-term stability?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers under nitrogen.
  • Solvent Compatibility : Use anhydrous DCM or DMF for dissolution; avoid protic solvents (e.g., water, alcohols) to prevent Boc group hydrolysis .

Advanced: What computational tools can predict reactivity or binding modes of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) using software like GROMACS.
  • Docking Studies (AutoDock Vina) : Predict binding affinities and guide SAR (structure-activity relationship) optimization.
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

Advanced: How to troubleshoot low yields in the final Boc-deprotection step?

Methodological Answer:

  • Acid Selection : Test TFA vs. HCl/dioxane for efficiency; add scavengers (e.g., triisopropylsilane) to prevent side reactions.
  • Reaction Time : Monitor via TLC or LC-MS; prolonged exposure may degrade the product.
  • Workup Optimization : Neutralize acidic mixtures rapidly and extract with compatible solvents (e.g., ethyl acetate) .

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